![molecular formula C8H11NO B3115681 (1R)-1-(4-aminophenyl)ethan-1-ol CAS No. 210754-25-9](/img/structure/B3115681.png)
(1R)-1-(4-aminophenyl)ethan-1-ol
Overview
Description
(1R)-1-(4-aminophenyl)ethan-1-ol, also known as (R)-4-aminophenylethanol, is an important chiral building block used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is a versatile chiral compound that has been widely used in asymmetric synthesis for the preparation of a variety of enantiomerically pure compounds.
Scientific Research Applications
Polymer Chemistry and Materials Science
Monomer for Poly(Amide-Ester) Synthesis:- 4-Aminophenethyl alcohol serves as a nonsymmetric monomer in the preparation of ordered poly(amide-ester) polymers. These polymers can exhibit unique properties due to their specific arrangement of monomers .
- Researchers have utilized 4-aminophenethyl alcohol in the functionalization of graphene nanoplatelets. The compound can be used to modify the surface properties of graphene, enhancing its compatibility with other materials .
Organic Synthesis and Medicinal Chemistry
Synthesis of 4-Aminostyrene:- 4-Aminophenethyl alcohol is a precursor in the synthesis of 4-aminostyrene, an important intermediate in organic chemistry. 4-Aminostyrene finds applications in the preparation of various compounds .
- Medicinal chemists explore 4-aminophenethyl alcohol as a building block for designing bioactive molecules. Its structural features make it suitable for modification and incorporation into drug candidates .
Biological and Pharmacological Research
Neurotransmitter Analog:- Due to its structural similarity to certain neurotransmitters, 4-aminophenethyl alcohol may serve as a useful analog for studying neurotransmitter interactions and receptor binding .
- Researchers investigate the antioxidant properties of 4-aminophenethyl alcohol. Its ability to scavenge free radicals could have implications for cellular health and disease prevention .
Other Applications
Chemical Reactions and Catalysts:- 4-Aminophenethyl alcohol may participate in various chemical reactions, including condensation reactions and transformations. It could also serve as a ligand or catalyst in certain processes .
properties
IUPAC Name |
(1R)-1-(4-aminophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-aminophenyl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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